molecular formula C15H19NO3 B597242 Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 1233932-12-1

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No. B597242
M. Wt: 261.321
InChI Key: VOMHDOIRSYDCPL-UHFFFAOYSA-N
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Description

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1233932-12-1 . It has a molecular weight of 261.32 . The compound is used in industrial and scientific research .


Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2,6-dimethyl-4-oxo-1-piperidinecarboxylate . The InChI code is 1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 .

It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid . The compound has a flash point of 191.6°C and a boiling point of 393.2±42.0°C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Inhibitors : One application involves its use as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This involves a series of steps starting from an easily available reagent and utilizing methods suitable for industrial scale-up (Chen Xin-zhi, 2011).

  • Formation of 3-Azabicyclo[3.3.1]nonane Derivatives : The compound is used in Michael reactions with α,β-unsaturated carbonyl compounds, leading to the formation of complex structures. This includes stereochemical studies and further transformations of the products (G. F. Vafina et al., 2003).

  • Asymmetric Benzylation for Biologically Active Compounds : It is utilized in asymmetric benzylation processes, producing compounds with a chiral 3-benzylpiperidine backbone. This method is highlighted for its advantages in creating biologically active compounds (Yaomin Wang et al., 2018).

  • Stereochemical Synthesis of Piperidine Derivatives : The compound is used in reactions leading to the formation of various piperidine derivatives fused with oxygen heterocycles. This synthesis process emphasizes high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).

  • Structural Studies in Crystallography : It also appears in structural studies, such as in crystallography, to understand the molecular arrangements and hydrogen bonding in complex chemical structures (Juxian Wang et al., 2008).

  • Use in Synthesis of Piperidine Derivatives for Pharmaceutical Applications : Its derivatives are considered promising synthons for the preparation of diverse piperidine derivatives, which are significant in pharmaceutical research (A. I. Moskalenko & V. Boev, 2014).

  • Role in Asymmetric Synthesis of Proteinkinase Inhibitors : The compound serves as a key intermediate in the asymmetric synthesis of CP-690550, a potent proteinkinase inhibitor, suggesting its importance in medicinal chemistry (B. Hao et al., 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMHDOIRSYDCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739200
Record name Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

CAS RN

1233932-12-1
Record name Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AI Rudolph - 2014 - opendata.uni-halle.de
ACN acetonitrile ADME absorption, distribution, metabolism, excretion AG arabinogalactan aq. aqueous Araf D-arabinofuranosyl AUC area under the curve BCG Bacillus Calmette-…
Number of citations: 3 opendata.uni-halle.de

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